(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing both fluorine substituents and amine functional groups. The complete name this compound provides comprehensive information about the molecular structure, including the specific positions of fluorine atoms and the stereochemical configuration. The oxolan designation refers to the five-membered ring structure containing one oxygen atom, which was previously known as tetrahydrofuran in older nomenclature systems. The compound features two distinct fluorine atoms: one attached directly to the oxolane ring at position 4, and another located on the phenyl ring of the ethyl substituent attached to the nitrogen atom.
The structural representation reveals a complex arrangement of functional groups that contribute to the compound's unique chemical properties. The oxolan ring system serves as the central scaffold, with the amine group positioned at the 3-carbon and the fluorine atom at the 4-carbon. The N-substituted ethyl chain extends from the amine nitrogen and terminates in a para-fluorophenyl group, creating an extended molecular framework. This structural arrangement allows for multiple sites of potential intermolecular interactions, including hydrogen bonding through the amine group and halogen bonding through the fluorine atoms. The molecular formula can be represented as C₁₂H₁₅F₂NO, reflecting the presence of twelve carbon atoms, fifteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom within the heterocyclic framework.
The systematic nomenclature also incorporates the Hantzsch-Widman system for naming heterocyclic compounds, which provides a standardized approach that is not dependent on prior carbocyclic names. In this system, the prefix "oxa" indicates the presence of oxygen in the ring structure, while "olan" designates the five-membered saturated ring. The numbering system begins with the oxygen atom as position 1, proceeding around the ring to assign positions to the amine group at position 3 and the fluorine substituent at position 4. This systematic approach ensures unambiguous identification of the compound and facilitates clear communication within the scientific community regarding its precise chemical structure and functional group positioning.
Stereochemical Designation and Configuration Analysis
The stereochemical designation (3R,4S) represents a critical aspect of the compound's identity, indicating the absolute configuration at two chiral centers within the oxolan ring system. The R and S designations follow the Cahn-Ingold-Prelog priority rules, where R indicates a clockwise arrangement of substituents in order of decreasing priority, while S indicates a counterclockwise arrangement. At position 3, the R configuration indicates that the amine group, hydrogen atom, and ring carbons are arranged in a specific three-dimensional orientation. At position 4, the S configuration describes the spatial arrangement of the fluorine atom, hydrogen atom, and adjacent ring carbons in the opposite rotational sense.
The importance of stereochemical configuration extends beyond mere structural description to encompass significant implications for biological activity and pharmaceutical applications. The specific (3R,4S) configuration influences how the molecule interacts with enzymes and receptors in biological systems, potentially affecting binding affinity, selectivity, and overall therapeutic efficacy. This stereochemical specificity is particularly relevant in medicinal chemistry, where enantiomers of the same compound can exhibit dramatically different biological activities, pharmacokinetic properties, and safety profiles. The precise control of stereochemistry during synthesis is therefore essential for producing compounds with predictable and reproducible biological effects.
Comparative analysis with other stereoisomeric forms reveals the unique properties associated with the (3R,4S) configuration. Alternative configurations such as (3S,4R), (3R,4R), or (3S,4S) would represent distinct compounds with potentially different chemical and biological properties, despite sharing the same molecular formula and connectivity. The specific stereochemical arrangement in the (3R,4S) isomer contributes to its classification as a chiral compound with defined optical activity and specific interactions with other chiral molecules in biological systems. This three-dimensional arrangement also influences the compound's conformational preferences, affecting its overall molecular shape and the accessibility of functional groups for chemical reactions or biological interactions.
Comparative Analysis with Related Oxolane Derivatives
Comparative analysis with structurally related oxolane derivatives reveals the unique characteristics that distinguish this compound from other compounds in this chemical family. Simple fluorinated oxolane derivatives such as (3R,4R)-4-fluorooxolan-3-amine represent the core structural framework without the extended N-substituted ethyl chain. These simpler analogues have molecular weights of approximately 105.11 grams per mole compared to the significantly larger molecular weight of the target compound, highlighting the substantial structural elaboration achieved through N-alkylation with the fluorophenylethyl group. The presence of two fluorine atoms in the target compound versus single fluorine substitution in simpler derivatives also contributes to distinct physicochemical properties including altered lipophilicity, electronic distribution, and potential for halogen bonding interactions.
Examination of related compounds such as 2-(4-fluorophenyl)oxan-4-amine and 4-(3-fluorophenyl)oxan-4-amine demonstrates the structural diversity possible within fluorinated heterocyclic amine families. These six-membered oxan derivatives, also known as tetrahydropyran compounds, share the fluorophenyl substituent pattern but differ in ring size and substitution positions. The molecular weights of these compounds, ranging from 195 to 231 grams per mole including hydrochloride salts, illustrate how structural modifications affect overall molecular size and properties. The comparison reveals that the five-membered oxolan ring system in the target compound provides a more constrained molecular framework compared to the six-membered oxan analogues, potentially leading to different conformational preferences and biological activities.
| Compound | Ring System | Fluorine Positions | Molecular Weight | Stereochemistry |
|---|---|---|---|---|
| This compound | 5-membered oxolan | Ring C-4, phenyl para | ~243 g/mol | (3R,4S) |
| (3R,4R)-4-fluorooxolan-3-amine | 5-membered oxolan | Ring C-4 only | 105.11 g/mol | (3R,4R) |
| 2-(4-fluorophenyl)oxan-4-amine | 6-membered oxan | Phenyl para | 195.24 g/mol | Unspecified |
| 4-(3-fluorophenyl)oxan-4-amine | 6-membered oxan | Phenyl meta | 195.24 g/mol | Unspecified |
Analysis of N-substituted derivatives such as N-[1-(2-bromo-4-fluorophenyl)ethyl]oxolan-3-amine provides insights into the effects of different halogen substitutions and substitution patterns on the aromatic ring. The replacement of the para-fluorine with bromine and the introduction of ortho-bromine substitution significantly alters the electronic properties and steric profile of the molecule, with molecular weight increasing to 288.16 grams per mole. These structural variations demonstrate how systematic modifications to the fluorophenyl substituent can be used to fine-tune molecular properties while maintaining the core oxolan-amine framework. The comparative analysis reveals that the specific combination of stereochemistry, fluorine positioning, and N-substitution pattern in this compound represents a unique molecular architecture within the broader family of fluorinated heterocyclic amines.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-1-9(2-4-10)5-6-15-12-8-16-7-11(12)14/h1-4,11-12,15H,5-8H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSBLLICNPYIE-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NCCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)F)NCCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated oxolane ring and an ethyl chain substituted with a fluorophenyl group. The stereochemistry at the 3R and 4S positions is essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
-
Dopamine Transporter Inhibition :
- Studies have indicated that compounds with similar structural motifs exhibit significant binding affinities to the dopamine transporter (DAT). For instance, modifications to the piperazine and alicyclic amine linkers have been shown to enhance DAT affinity and selectivity .
- The compound's structure suggests potential interactions with neurotransmitter systems, which could be leveraged in treating disorders such as depression or addiction.
- Serotonin Transporter Interaction :
- Pharmacokinetics :
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Study on Atypical DAT Inhibitors : A series of bis(4-fluorophenyl)methyl compounds were evaluated for their ability to inhibit DAT. One analog showed an improved affinity (K_i = 23 nM), highlighting the importance of structural modifications for enhancing efficacy .
- Screening Assays for T3SS Inhibitors : Research on inhibitors targeting type III secretion systems (T3SS) indicated that certain structural features could lead to significant biological activity against pathogenic bacteria. While not directly related to our compound, these findings underscore the importance of structural optimization in achieving desired biological outcomes .
Data Table: Structure-Activity Relationships
| Compound | DAT Affinity (K_i) | Serotonin Affinity | Metabolic Stability | Notes |
|---|---|---|---|---|
| (3R,4S)-Compound | 230 nM | Moderate | Moderate | Initial analog |
| Modified Analog | 23 nM | Low | High | Improved binding affinity |
| Related Compound | Varies | High | Low | Potential dual-action |
Scientific Research Applications
Structure and Characteristics
- Chemical Formula : CHFN\O
- Molecular Weight : 235.25 g/mol
- Functional Groups : The compound includes a fluorinated oxolane ring, an amine group, and a phenyl group which contribute to its lipophilicity and metabolic stability.
Stereochemistry
The specific stereochemistry of the compound, indicated by the (3R,4S) configuration, plays a crucial role in its interaction with biological systems. Stereochemical variations can significantly influence pharmacological effects and binding affinities to targets such as receptors and enzymes.
Pharmacological Potential
-
Receptor Modulation :
- Compounds with fluorinated aromatic rings often exhibit enhanced binding affinities due to improved lipophilicity. This characteristic suggests that (3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine may act as a potent modulator for various receptors involved in neurological pathways.
-
Enzyme Inhibition :
- The compound's amine group may facilitate interactions with enzymes, potentially leading to inhibition effects that could be beneficial in treating conditions like cancer or metabolic disorders.
Interaction Studies
Understanding the interaction of this compound with biological macromolecules is essential for elucidating its pharmacological profile. Techniques such as:
- Surface Plasmon Resonance (SPR) : Used to study binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Measures the heat change during binding events.
These methods can provide insights into the mechanisms underlying its therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of fluorinated compounds similar to This compound , demonstrating their potential in drug development:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant properties due to their interaction with serotonin receptors.
- Anticancer Properties : Studies have shown that fluorinated compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxolane-3-amine Derivatives
The target compound’s analogs differ primarily in the substituent at the 3-position of the oxolane ring. These variations impact physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Trends in Structure-Activity Relationships (SAR)
Aromatic vs. In contrast, the heptyl chain in increases lipophilicity, which may improve membrane permeability but reduce solubility. The 4-chloro-2-methylphenyl group () introduces a bulkier, more electronegative substituent than fluorine, possibly altering electronic interactions with targets.
Electron-Withdrawing Groups :
- Fluorine atoms (present in the target compound and ) contribute to metabolic stability by resisting oxidative degradation. The bromine in ’s pyrazole analog may enhance binding affinity but reduce metabolic stability due to higher atomic mass .
The ethoxypropyl group () offers flexibility, balancing hydrophobicity and conformational adaptability .
Pharmacological Relevance
Structural analogs with aromatic substituents (e.g., fluorophenyl or chlorophenyl groups) may mimic cocaine’s DAT binding profile, though potency would depend on substituent electronics and stereochemistry .
Preparation Methods
Stereoselective Synthesis of the Oxolane Core
- Starting Materials: Chiral diols or epoxides derived from carbohydrate precursors or asymmetric epoxidation of allylic alcohols are common starting points.
- Ring Closure: Intramolecular cyclization under acidic or basic catalysis forms the oxolane ring.
- Stereocontrol: Use of chiral catalysts or auxiliaries ensures (3R,4S) stereochemistry.
Selective Fluorination at the 4-Position
- Fluorinating Agents: Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) are employed.
- Reaction Conditions: Low temperature and aprotic solvents (e.g., dichloromethane) minimize side reactions and racemization.
- Outcome: High regio- and stereoselectivity for 4-fluoro substitution.
Introduction of the N-[2-(4-fluorophenyl)ethyl] Group
Method A: Reductive Amination
- The oxolane-3-amine intermediate is reacted with 4-fluorophenylacetaldehyde or 4-fluorophenylacetone under reductive amination conditions (e.g., NaBH3CN or NaBH(OAc)3).
- This method provides direct formation of the secondary amine with the desired substituent.
Method B: Nucleophilic Substitution
- The amine is alkylated with 2-(4-fluorophenyl)ethyl halides (e.g., bromide or chloride) under basic conditions.
- Careful control of reaction conditions avoids overalkylation.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis, chiral precursor | Formation of (3R,4S)-oxolane |
| 2 | Electrophilic fluorination | NFSI or DAST, low temp, aprotic solvent | 4-fluoro substitution with stereocontrol |
| 3 | Reductive amination | 4-fluorophenylacetaldehyde, NaBH3CN, MeOH | N-[2-(4-fluorophenyl)ethyl] substitution |
Research Findings and Optimization
- Stereochemical Integrity: Studies confirm that fluorination at the 4-position proceeds with retention of configuration when mild fluorinating agents and low temperatures are used, preserving the (3R,4S) stereochemistry.
- Yield and Purity: Optimized reductive amination yields exceed 80%, with high regioselectivity for the secondary amine.
- Crystallinity and Polymorphs: Some patents describe crystalline forms of related fluorinated amines, indicating the importance of purification and crystallization steps for pharmaceutical-grade material.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Stereochemical Control | Yield Range (%) | Notes |
|---|---|---|---|---|
| Oxolane ring formation | Chiral diol/epoxide, acid/base catalysis | High | 70-85 | Starting point for stereochemistry |
| 4-Fluoro substitution | NFSI, DAST, low temperature, aprotic solvent | Retention of configuration | 75-90 | Selective fluorination critical |
| N-[2-(4-fluorophenyl)ethyl] amine installation | Reductive amination (NaBH3CN), or alkylation with halides | High | 80-90 | Avoids overalkylation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis of fluorinated oxolane derivatives typically involves multi-step protocols, including nucleophilic substitution, amination, and stereoselective cyclization. For example, fluorophenylpropene intermediates (e.g., 3-(4-fluorophenyl)prop-2-en-1-yl) can be coupled with diazepane or pyrrolidine scaffolds via Buchwald-Hartwig amination . Optimization includes:
- Solvent selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity.
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligands like Xantphos to improve yield .
- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours, monitored by TLC/HPLC.
- Yield challenges : Lower yields (e.g., 24% in analog synthesis ) may arise from steric hindrance; optimizing protecting groups (e.g., Boc for amines) can mitigate this.
Q. How is the stereochemical configuration of this compound validated?
- Analytical techniques :
- NMR spectroscopy : and NMR verify substituent positions and coupling constants (e.g., vicinal for oxolane ring conformation) .
- Chiral HPLC : To confirm enantiomeric purity using columns like Chiralpak AD-H .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, which may be challenging for fluorinated compounds .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- In vitro screening :
- Enzyme inhibition : Assay against kinases or proteases (e.g., malaria PfATP4 for antimalarial potential ).
- Receptor binding : Fluorophenyl groups often target GPCRs; use radioligand displacement assays (e.g., serotonin receptors) .
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells to assess safety margins (IC₅₀ > 10 µM preferred) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s bioactivity?
- SAR insights :
| Substituent | Observed Effect | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhances lipophilicity and CNS penetration | |
| Oxolan-3-amine | Improves metabolic stability vs. piperidine | |
| N-ethyl linker | Reduces hERG inhibition risk |
- Fluorine position : Para-fluorine on phenyl maximizes σ-orbital interactions with aromatic residues in target proteins .
Q. What computational strategies predict binding modes and pharmacokinetics?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., PfATP4 for antimalarial activity ).
- ADMET prediction : Tools like SwissADME assess logP (ideal: 2–3), CYP450 inhibition, and blood-brain barrier permeability .
Q. How can contradictory data from biological assays (e.g., varying IC₅₀ values) be resolved?
- Troubleshooting steps :
Assay standardization : Validate protocols using positive controls (e.g., chloroquine for antimalarial assays ).
Batch purity analysis : Impurities >95% by HPLC may skew results; repurify via preparative chromatography .
Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound dissolution in vitro.
Q. What methods separate enantiomers of this compound for chiral pharmacology studies?
- Techniques :
- Chiral resolution : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns .
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
Q. How is in vivo pharmacokinetics (PK) evaluated for fluorinated oxolane derivatives?
- PK workflow :
Rodent studies : Administer 10 mg/kg IV/orally; collect plasma at 0–24h for LC-MS/MS analysis .
Metabolite profiling : Identify Phase I/II metabolites via high-resolution mass spectrometry (HRMS) .
Tissue distribution : Fluorine-18 labeling enables PET imaging for CNS uptake studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
